
1,2-Benzenediamine, N,N'-bis(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- is a chemical compound with the molecular formula C12H24N2Si2. It is also known as 1,2-Phenylenediamine, N,N’-di(trimethylsilyl)-. This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms of the benzenediamine structure. It is commonly used in organic synthesis and various chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- can be synthesized through the reaction of 1,2-benzenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- follows a similar synthetic route but on a larger scale. The process involves the use of larger quantities of reactants and solvents, and the reaction is often carried out in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the trimethylsilyl groups.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted functional groups replacing the trimethylsilyl groups.
科学研究应用
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates and protecting groups.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection to the nitrogen atoms, allowing selective reactions to occur at specific sites on the molecule. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions, depending on the nature of the reaction and the target molecule.
相似化合物的比较
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)-
- 1,3-Benzenediamine, N,N’-bis(trimethylsilyl)-
- 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)-
Uniqueness
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- is unique due to its specific substitution pattern on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. The presence of the trimethylsilyl groups enhances its stability and allows for the formation of silylated intermediates, making it a valuable reagent in organic synthesis.
属性
CAS 编号 |
13435-10-4 |
|---|---|
分子式 |
C12H24N2Si2 |
分子量 |
252.50 g/mol |
IUPAC 名称 |
1-N,2-N-bis(trimethylsilyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H24N2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13-14H,1-6H3 |
InChI 键 |
ZHUVIWIIJHUEFI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC1=CC=CC=C1N[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


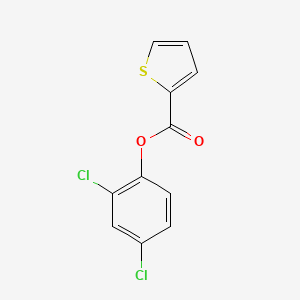
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
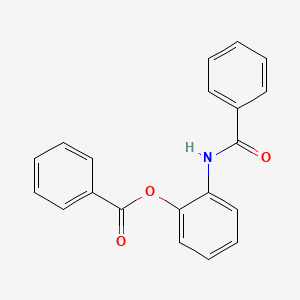
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)
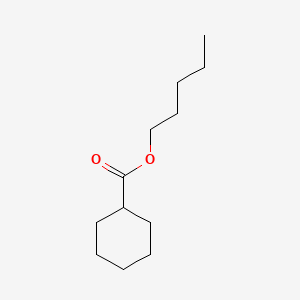


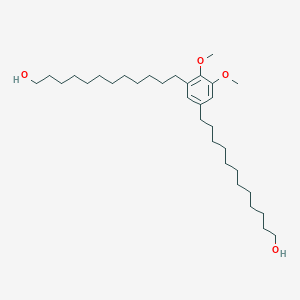
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
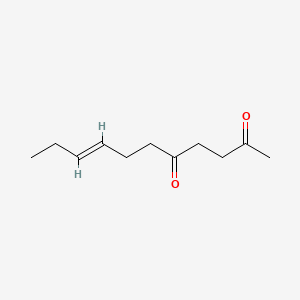
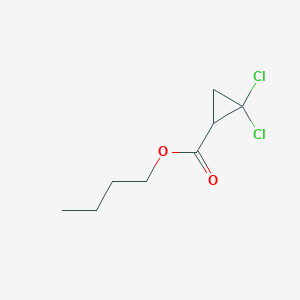
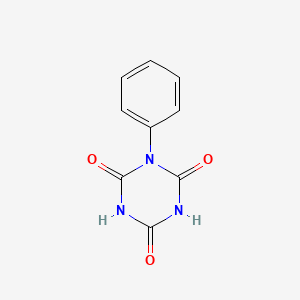

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
